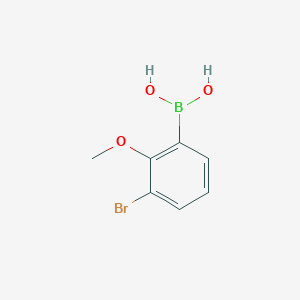(3-Bromo-2-methoxyphenyl)boronic acid
CAS No.: 352525-80-5
Cat. No.: VC3386018
Molecular Formula: C7H8BBrO3
Molecular Weight: 230.85 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 352525-80-5 |
|---|---|
| Molecular Formula | C7H8BBrO3 |
| Molecular Weight | 230.85 g/mol |
| IUPAC Name | (3-bromo-2-methoxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C7H8BBrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 |
| Standard InChI Key | KSYYRNDZOSXTFU-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=CC=C1)Br)OC)(O)O |
| Canonical SMILES | B(C1=C(C(=CC=C1)Br)OC)(O)O |
Introduction
Chemical Reactivity Profile
Types of Reactions
(3-Bromo-2-methoxyphenyl)boronic acid participates in several important reaction types:
-
Suzuki-Miyaura Cross-Coupling Reactions: The compound can react with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds . This reaction is fundamental for creating carbon-carbon bonds in complex organic structures.
-
Oxidation Reactions: The boronic acid group can be converted to the corresponding phenol using appropriate oxidizing agents.
-
Transmetalation Processes: As a key step in many metal-catalyzed coupling reactions, the compound can participate in transmetalation, transferring its organic group to transition metals.
The presence of the bromine atom at position 3 introduces additional synthetic versatility, as it can serve as a handle for further functionalization through various metal-catalyzed processes.
Stability Considerations
Applications in Scientific Research
Organic Synthesis Applications
(3-Bromo-2-methoxyphenyl)boronic acid serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its primary utility lies in Suzuki-Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds—a fundamental process in constructing complex organic structures.
The compound functions as a versatile building block in multi-step synthesis routes, where the boronic acid functionality provides a handle for selective transformations . This versatility makes it valuable in both academic research and industrial applications.
Medicinal Chemistry Applications
In medicinal chemistry, (3-Bromo-2-methoxyphenyl)boronic acid is utilized in the design and development of potential therapeutic agents . The ability to participate in cross-coupling reactions allows for the efficient synthesis of drug candidates with specific structural features. The compound's classification as a "Protein Degrader Building Block" suggests its role in the emerging field of targeted protein degradation, which has significant implications for drug discovery.
Boronic acid-containing compounds have been explored for treating various diseases, including cancer . The unique reactivity of the boronic acid group can be leveraged to design compounds with specific biological activities.
Material Science Applications
In material science, (3-Bromo-2-methoxyphenyl)boronic acid can contribute to the development of advanced materials, including polymers and nanomaterials . The ability to form carbon-carbon bonds through cross-coupling reactions allows for the synthesis of complex materials with tailored properties.
Additionally, these compounds can be incorporated into the development of fluorescent probes for biological imaging, assisting researchers in visualizing cellular processes . This application demonstrates the compound's interdisciplinary utility, bridging material science and biological research.
Comparative Analysis with Similar Compounds
Structural Comparisons
The following table presents a comparative analysis of (3-Bromo-2-methoxyphenyl)boronic acid and related compounds:
These structural variations significantly influence the electronic properties, reactivity, and potential applications of each compound.
Functional Comparisons
The substituents on these related boronic acid compounds create different electronic environments that affect their chemical behavior:
-
The position of the bromine atom (position 3 versus position 5) influences the electron distribution in the aromatic ring, affecting reactivity in coupling reactions.
-
Additional substituents (F, Cl, isopropyl) modify both the electronic and steric properties of the molecules, potentially altering their performance in various applications.
-
The methoxy group at position 2 remains consistent across these compounds, providing a similar electronic effect in this region of the molecule.
These structural differences make each compound suitable for specific applications in organic synthesis, depending on the desired outcome and reaction conditions.
Research Applications and Future Directions
Current Research Applications
(3-Bromo-2-methoxyphenyl)boronic acid is utilized in several research domains:
-
Cross-Coupling Chemistry: The compound plays a crucial role in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds essential in creating complex organic structures .
-
Medicinal Chemistry: It is used in the design and development of boron-containing drugs, which can enhance the efficacy of treatments for diseases such as cancer .
-
Protein Degradation Research: As a "Protein Degrader Building Block" , the compound contributes to the development of targeted protein degradation technologies, an emerging therapeutic approach.
-
Fluorescent Probe Development: The compound can be utilized in creating fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes .
Future Research Directions
Several promising research directions for (3-Bromo-2-methoxyphenyl)boronic acid include:
-
Exploration of novel synthetic methodologies to improve yield and purity
-
Investigation of its potential in targeted protein degradation technologies
-
Development of new applications in biological imaging and sensing
-
Structure-activity relationship studies to design more effective derivatives for specific applications
-
Integration into sustainable chemistry practices
As organic synthesis continues to evolve, compounds like (3-Bromo-2-methoxyphenyl)boronic acid will likely maintain their importance as versatile building blocks for creating complex molecules with tailored properties and functions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume